1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

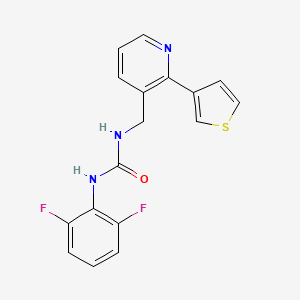

1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative characterized by a unique heterocyclic architecture. Its structure comprises:

- Urea core: A central urea (-NH-C(=O)-NH-) group, which facilitates hydrogen bonding interactions critical for biological activity.

- Aromatic substituents: A 2,6-difluorophenyl group and a pyridine-thiophene hybrid moiety. The fluorine atoms enhance metabolic stability and lipophilicity, while the thiophene and pyridine rings contribute to π-π stacking and electronic interactions with target proteins.

Urea derivatives are widely explored in medicinal chemistry for their kinase inhibitory, antimicrobial, or anticancer properties.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)16(13)22-17(23)21-9-11-3-2-7-20-15(11)12-6-8-24-10-12/h1-8,10H,9H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOZZCPLAWHVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophenyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common reagents include palladium catalysts, and the reactions are often carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Urea vs. Carboxamide Derivatives

The compound differs significantly from carboxamide-based analogues, such as the one described in EP 4374877 A2 . The patent compound features a carboxamide (-C(=O)-NH-) core instead of urea, along with a pyrrolopyridazine scaffold and trifluoromethyl substituents. Key distinctions include:

| Parameter | Target Urea Compound | EP 4374877 Carboxamide Compound |

|---|---|---|

| Core Structure | Urea | Carboxamide with pyrrolopyridazine |

| Aromatic Substituents | 2,6-Difluorophenyl, thiophene-pyridine | Trifluoromethylphenyl, pyridine-trifluoromethyl |

| Hydrogen Bond Capacity | Two NH donors (urea) | One NH donor (carboxamide) |

| Lipophilicity (Predicted) | Moderate (LogP ~3.5) | High (LogP ~5.0 due to trifluoromethyl groups) |

However, the carboxamide derivative’s trifluoromethyl groups likely confer greater metabolic resistance .

Fluorinated Urea Analogues

Fluorine substitution is a common strategy to optimize pharmacokinetics. For example:

- Sorafenib: A urea-containing kinase inhibitor with a 4-chloro-3-trifluoromethylphenyl group.

- Linifanib: Features a urea core with quinoline and fluorophenyl groups. The absence of a thiophene in linifanib reduces π-stacking versatility compared to the target compound.

Pharmacological Implications

- Thiophene-Pyridine Hybrid : The thiophene-pyridine moiety may enhance interactions with hydrophobic pockets in kinases or GPCRs, a feature absent in simpler pyridine-based ureas.

- Fluorine Positioning : The 2,6-difluoro configuration minimizes electronic interference with the urea NH groups, preserving hydrogen bonding efficacy. In contrast, meta- or para-fluorine substitutions (e.g., in ruxolitinib analogues) alter electron density and binding kinetics.

Research Findings and Limitations

- In Silico Studies: Molecular docking simulations suggest the thiophene-pyridine group improves binding to tyrosine kinases (e.g., VEGFR2) by forming van der Waals contacts with nonpolar residues.

Gaps in Evidence

Further experimental data on solubility, IC50 values, and in vivo efficacy are required to validate hypotheses derived from structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.